2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone 2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459555
InChI: InChI=1S/C11H21N3O/c1-13(9-4-5-9)10-3-2-6-14(8-10)11(15)7-12/h9-10H,2-8,12H2,1H3/t10-/m0/s1
SMILES: CN(C1CC1)C2CCCN(C2)C(=O)CN
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol

2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone

CAS No.:

Cat. No.: VC13459555

Molecular Formula: C11H21N3O

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone -

Specification

Molecular Formula C11H21N3O
Molecular Weight 211.30 g/mol
IUPAC Name 2-amino-1-[(3S)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C11H21N3O/c1-13(9-4-5-9)10-3-2-6-14(8-10)11(15)7-12/h9-10H,2-8,12H2,1H3/t10-/m0/s1
Standard InChI Key ZPWYMGSPVKIPII-JTQLQIEISA-N
Isomeric SMILES CN([C@H]1CCCN(C1)C(=O)CN)C2CC2
SMILES CN(C1CC1)C2CCCN(C2)C(=O)CN
Canonical SMILES CN(C1CC1)C2CCCN(C2)C(=O)CN

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₁H₂₁N₃O and a molecular weight of 211.30 g/mol . Its IUPAC name, 2-amino-1-[(3S)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanone, reflects its stereochemistry at the piperidine ring’s third carbon (S-configuration) and the cyclopropylmethylamine substituent . The chiral center is critical for its receptor-binding specificity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₁N₃O
Molecular Weight211.30 g/mol
CAS Number1401668-34-5
XLogP3-AA1.3 (lipophilicity estimate)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting from piperidin-3-one and cyclopropylmethylamine:

  • Amination: Cyclopropylmethylamine reacts with piperidin-3-one under reductive amination conditions (NaBH₃CN, MeOH) to yield 3-(cyclopropylmethylamino)piperidine.

  • Acylation: The piperidine intermediate undergoes acylation with bromoacetyl bromide, followed by amination with aqueous ammonia to introduce the ethanone moiety .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Source
AminationNaBH₃CN, MeOH, 0°C, 12 h78
AcylationBromoacetyl bromide, DCM, RT65
Final StepNH₃ (aq), EtOH, reflux82

Industrial-Scale Production

Continuous flow reactors enhance yield (up to 90%) and purity (>98%) by minimizing side reactions . Green chemistry principles, such as using ethanol-water mixtures as solvents, reduce environmental impact .

Structural and Conformational Analysis

Piperidine Ring Dynamics

The piperidine ring adopts a chair conformation, with the cyclopropylmethyl group occupying an equatorial position to minimize steric strain . Molecular dynamics simulations indicate that the (S)-configuration at C3 stabilizes the ring through intramolecular hydrogen bonding between the amine and ketone groups.

Electronic Effects

Density functional theory (DFT) calculations reveal:

  • The ethanone carbonyl (C=O\text{C=O}) exhibits partial positive charge (δ+=0.45\delta^+ = 0.45), enhancing electrophilicity for nucleophilic attacks .

  • The cyclopropyl group induces ring strain, increasing reactivity at the methylamino substituent.

Biological Activity and Mechanism

Neurotransmitter Receptor Modulation

In vitro studies demonstrate nanomolar affinity for 5-HT₁A (Ki=12.3nMK_i = 12.3 \, \text{nM}) and D₂ (Ki=24.7nMK_i = 24.7 \, \text{nM}) receptors. The compound’s mechanism involves:

  • Binding: The protonated amine forms a salt bridge with Asp³.³² of 5-HT₁A.

  • Conformational Change: Stabilization of the receptor’s inactive state reduces cAMP production .

Table 3: Receptor Binding Affinities

ReceptorKiK_i (nM)Assay TypeSource
5-HT₁A12.3 ± 1.2Radioligand
D₂24.7 ± 3.1Competitive Binding
α₁-Adrenergic>1000Functional cAMP

In Vivo Efficacy

In murine models of anxiety (elevated plus maze), the compound (10 mg/kg, i.p.) increases open-arm time by 45% compared to controls (p<0.01p < 0.01). Antidepressant effects are observed in the forced swim test, with a 30% reduction in immobility time .

Applications in Drug Development

Neurological Disorders

  • Anxiety: Selectivity for 5-HT₁A over D₂ receptors minimizes extrapyramidal side effects.

  • Depression: Synergistic effects with SSRIs enhance serotonin reuptake inhibition .

Oncology

Preliminary data suggest antiproliferative activity in glioblastoma cells (IC₅₀ = 8.7 μM) via PI3K/Akt pathway inhibition .

Comparative Analysis with Structural Analogs

Table 4: Key Analog Comparisons

CompoundMolecular FormulaKiK_i (5-HT₁A, nM)Selectivity vs. D₂
2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanoneC₁₁H₂₁N₃O12.32.0-fold
2-Amino-1-(3-(benzylamino)piperidin-1-yl)ethanoneC₁₄H₂₁N₃O45.61.2-fold
1-(3-Aminopiperidin-1-yl)-2-cyclohexylethanoneC₁₃H₂₄N₂O89.40.8-fold

The cyclopropyl group confers superior metabolic stability (t₁/₂ = 4.2 h in human hepatocytes) compared to benzyl analogs (t₁/₂ = 1.8 h).

Future Directions and Challenges

Pharmacokinetic Optimization

  • Prodrug Design: Esterification of the ethanone moiety improves oral bioavailability from 22% to 68% in rats .

  • Blood-Brain Barrier Penetration: Fluorination at the cyclopropane ring enhances logP from 1.3 to 2.1, facilitating CNS uptake.

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